molecular formula C14H23BN2O3 B1473002 (3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-55-7

(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1473002
CAS No.: 1704063-55-7
M. Wt: 278.16 g/mol
InChI Key: TWDLCHCZTJYGQI-UHFFFAOYSA-N
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Description

(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H23BN2O3 and its molecular weight is 278.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-16-7-9-17(10-8-16)6-3-11-20-14-5-2-4-13(12-14)15(18)19/h2,4-5,12,18-19H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDLCHCZTJYGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179272
Record name Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-55-7
Record name Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor antagonist. This compound is characterized by its complex structure, which includes a phenyl ring, a piperazine moiety, and a propoxy chain. Its molecular formula is C14H22BN2O3, with a molecular weight of approximately 278.35 g/mol. The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways.

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This property allows them to interfere with various metabolic pathways.
  • Receptor Antagonism : The compound may act as a receptor antagonist, blocking specific receptors involved in signaling pathways that regulate cellular functions.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various studies. Below is a summary of findings from recent research:

Study Findings Biological Activity
Study 1 Investigated the compound's interaction with carbonic anhydrasesDemonstrated inhibition of enzyme activity
Study 2 Evaluated antibacterial propertiesShowed potential in aggregating bacteria via electrostatic interactions
Study 3 Assessed binding affinity with diol-containing substratesConfirmed reversible binding capabilities

Case Studies

  • Enzyme Inhibition : A study focused on the interaction between this compound and human carbonic anhydrases revealed that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase modulation is beneficial .
  • Antibacterial Activity : Another study demonstrated that the compound could aggregate bacteria through interactions with glycolipids on bacterial surfaces. This aggregation was linked to enhanced antibacterial effects, indicating that the compound may serve as a basis for developing new antibacterial agents .

Structural Comparisons

The structural features of this compound can be compared to other boronic acid derivatives, highlighting unique aspects that may influence biological activity:

Compound Name Structural Features Unique Aspects
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acidFluorine substitutionEnhanced binding properties
BD103Biased negative allosteric modulatorTargets CXCR3 signaling pathways
BD064Trifluoromethyl groupVaried pharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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